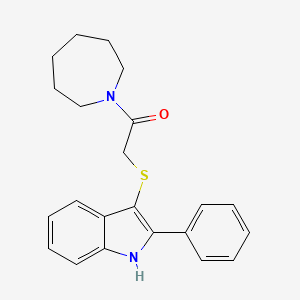
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a synthetic compound that has been the subject of extensive scientific research. This compound has been found to have a variety of biochemical and physiological effects, and it has potential applications in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, which leads to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone has been found to have a variety of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antitumor properties. The compound has also been found to have neuroprotective effects and to enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone in lab experiments is its ability to selectively target specific receptors in the body. This allows researchers to study the compound's effects on specific biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Orientations Futures
There are several potential future directions for research on 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone. One area of interest is the compound's potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. Other potential future directions include investigating the compound's effects on the immune system and its potential as a treatment for cancer. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a complex process that involves several steps. The starting materials for the synthesis are azepan-1-amine and 2-phenyl-1H-indole-3-thiol. These two compounds are reacted together in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
1-(azepan-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone has been the subject of numerous scientific studies. One area of research has focused on the compound's potential as a treatment for various diseases, including cancer and Alzheimer's disease. Other studies have investigated the compound's effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-20(24-14-8-1-2-9-15-24)16-26-22-18-12-6-7-13-19(18)23-21(22)17-10-4-3-5-11-17/h3-7,10-13,23H,1-2,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOMUDUDEHIBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

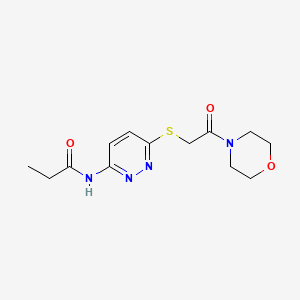
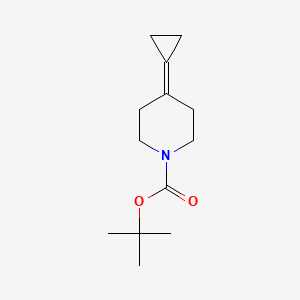
![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)
![1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2832791.png)
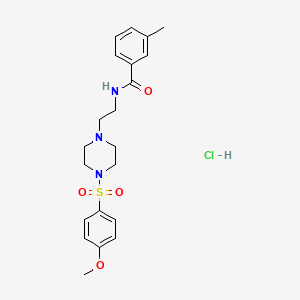
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2832794.png)

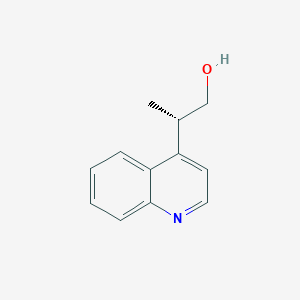

![3-Benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832799.png)

![1-(2-Chloropyridine-4-carbonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2832803.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide](/img/structure/B2832804.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2832806.png)